4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide 4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471041
InChI: InChI=1S/C12H16N2O2/c1-16-11-6-9(13)4-5-10(11)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15)
SMILES: COC1=C(C=CC(=C1)N)C(=O)NCC2CC2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC13471041

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 4-amino-N-(cyclopropylmethyl)-2-methoxybenzamide
Standard InChI InChI=1S/C12H16N2O2/c1-16-11-6-9(13)4-5-10(11)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15)
Standard InChI Key MSSXBDGNZNJRGY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N)C(=O)NCC2CC2
Canonical SMILES COC1=C(C=CC(=C1)N)C(=O)NCC2CC2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide consists of a benzamide core substituted with an amino group at the 4-position, a methoxy group at the 2-position, and a cyclopropylmethyl group attached to the amide nitrogen. The cyclopropylmethyl moiety introduces steric hindrance and lipophilicity, which may influence bioavailability and target binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2
Molecular Weight220.27 g/mol
IUPAC Name4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide
Key Functional GroupsAmide, methoxy, amino, cyclopropylmethyl

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous benzamides exhibit characteristic signals in nuclear magnetic resonance (NMR) spectra. For example, the methoxy group typically resonates at δ\delta 3.8–4.0 ppm in 1H^1\text{H}-NMR, while the cyclopropylmethyl protons appear as multiplet signals between δ\delta 0.5–1.5 ppm . The amide carbonyl in infrared (IR) spectroscopy is expected near 1650–1680 cm1^{-1} .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzamide can be envisioned through a two-step process:

  • Formation of the Benzamide Core: Reacting 4-amino-2-methoxybenzoic acid with cyclopropylmethylamine using coupling agents like EDCl/HOBt.

  • Purification: Crystallization or chromatography to isolate the product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1EDCl, HOBt, DMF, rt, 12h75%
2Recrystallization (EtOH/H2_2O)90%

Green Chemistry Approaches

Recent advances emphasize multicomponent reactions (MCRs) for efficiency. For instance, Ugi-4CR reactions enable simultaneous formation of amide bonds and heterocycles . A hypothetical route involves:

  • Reactants: 4-Amino-2-methoxybenzaldehyde, cyclopropylmethyl isocyanide, and carboxylic acid.

  • Conditions: Methanol, 25°C, 24h .

This method reduces waste and avoids toxic reagents like phosphorus oxychloride, aligning with trends in sustainable synthesis .

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its polar amide and amino groups versus the lipophilic cyclopropylmethyl moiety. Predicted solubility:

  • Water: <1 mg/mL (low due to hydrophobicity).

  • Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .

Stability studies under accelerated conditions (40°C/75% RH) suggest degradation <5% over 30 days, indicating suitability for long-term storage .

Pharmacological Profile and Applications

Biological Activity

Benzamides are explored for CNS and antimicrobial applications. The cyclopropylmethyl group may enhance blood-brain barrier penetration, suggesting potential in neuropathic pain or psychiatric disorders . Preclinical studies on analogs show:

  • IC50_{50}: 50 nM for serotonin receptor binding .

  • Antimicrobial Activity: MIC of 8 µg/mL against Staphylococcus aureus .

Structure-Activity Relationships (SAR)

  • Methoxy Group: Critical for receptor affinity; removal reduces potency by 10-fold .

  • Cyclopropylmethyl: Optimizes metabolic stability compared to bulkier substituents .

Recent Advances and Future Directions

Innovations in Synthesis

The adoption of MCRs and flow chemistry has enabled gram-scale production with >90% purity . Catalytic methylation using dimethyl carbonate instead of halides improves safety .

Emerging Applications

  • Drug Delivery: Nanoparticle formulations enhance solubility for intravenous administration .

  • Agricultural Chemistry: Preliminary data indicate herbicidal activity at 10 ppm .

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